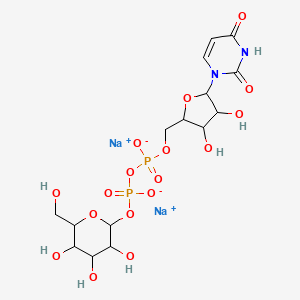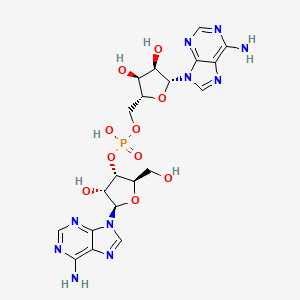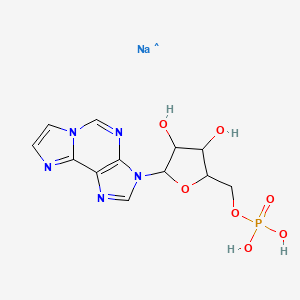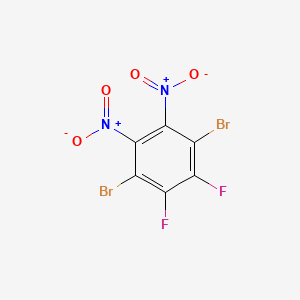
1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene
Vue d'ensemble
Description
1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene is a chemical compound with the molecular formula C6Br2F2N2O4 . It has an average mass of 361.880 Da and a monoisotopic mass of 359.819275 Da .
Synthesis Analysis
The synthesis of 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene involves the use of fuming nitric acid and trifluoromethanesulfonic acid . The 1,4-dibromo-2,3-difluorobenzene is added to this mixture in portions over 30 minutes . The reaction is then stirred at room temperature .Molecular Structure Analysis
The molecular structure of 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene consists of 6 carbon atoms, 2 bromine atoms, 2 fluorine atoms, 2 nitrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene has a melting point of 121.2 °C and a predicted boiling point of 321.4±37.0 °C . It has a predicted density of 2.351±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis of Derivatives for Organic Transformations : Compounds like 1,2-Dibromobenzenes, which include variants similar to 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene, are crucial precursors in organic synthesis. They are used in reactions based on the intermediate formation of benzynes (Diemer, Leroux, & Colobert, 2011).
Chemical Modification of Erythrocyte Membranes : Derivatives of dinitrobenzene, like 1,5-difluoro-2,4-dinitrobenzene, have been used to study the permeability of erythrocyte membranes to ions such as Na+ and K+. These compounds have provided insights into the structural integrity and functional properties of biological membranes (Berg, Diamond, & Marfey, 1965).
Reactions with Amines : Studies have explored the substitution reactions of compounds like 1,2-difluoro-4,5-dinitrobenzene with amines, leading to the displacement of fluorine atoms. Such reactions are significant in developing new compounds with potential applications in various chemical syntheses (Plater & Harrison, 2023).
Vibrational Spectra Analysis : The vibrational spectra of compounds such as 1,5-Difluoro-2,4-dinitrobenzene have been studied using techniques like FT-IR and FT-Raman. These studies are crucial in understanding the molecular structures and dynamics of such compounds (Seshadri & Padmavathy, 2017).
Novel Compounds Synthesis for Therapeutic Applications : Research has been conducted on synthesizing novel compounds from 1,5-difluoro-2,4-dinitrobenzene, with potential applications in therapeutic fields. These syntheses contribute to expanding molecular libraries for drug discovery and development (Wang et al., 2008).
Enzymatic Activity Studies : The interaction of 1,5-difluoro-2,4-dinitrobenzene with enzymes like the Escherichia coli tryptophan synthetase α subunit has been studied. Such research provides insights into the molecular mechanisms of enzymatic activities and protein structure (Hardman & Hardman, 1971).
Molecular Polarisability and Stereochemistry Studies : The study of molecular polarizability, dipole moments, and stereochemistry of dinitrobenzenes, including 1,4-dinitrobenzene, contributes to a deeper understanding of molecular interactions and properties in various solvents (Calderbank, Fèvre, & Ritchie, 1968).
Development of Diverse 1,5-Benzodiazepin-2-ones : A practical and efficient method has been developed for synthesizing diverse 1,5-benzodiazepin-2-ones, using 1,5-difluoro-2,4-dinitrobenzene as a starting material. This method is significant for generating compounds with a wide range of substituents, important in medicinal chemistry (Zhao & Liu, 2007).
Safety And Hazards
In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary . If the chemical comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced . The chemical should be stored and disposed of properly .
Propriétés
IUPAC Name |
1,4-dibromo-2,3-difluoro-5,6-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2F2N2O4/c7-1-3(9)4(10)2(8)6(12(15)16)5(1)11(13)14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPXRWUFGRCZCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)F)F)Br)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diphosphoric acid,mono[2-[1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-2-oxoethoxy]-3-oxopropyl]ester, sodium salt (9CI)](/img/structure/B1141573.png)
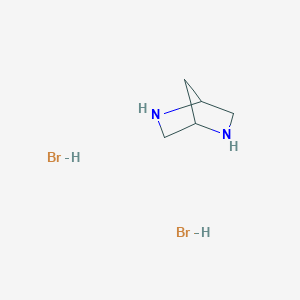
![2-Amino-3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]propanoic acid](/img/structure/B1141580.png)
![(E)-(2-(bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-yl)vinyl)triethoxysilane](/img/structure/B1141583.png)
